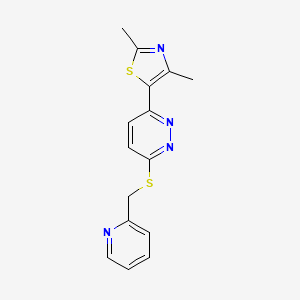

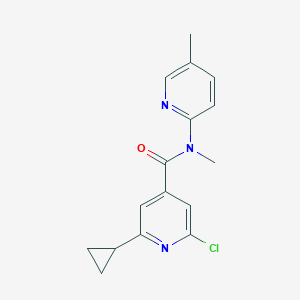

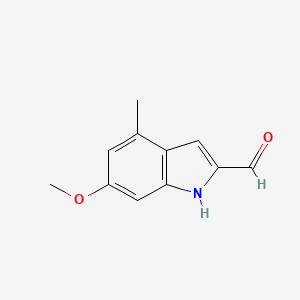

![molecular formula C14H13NO6 B2380539 Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 406470-84-6](/img/structure/B2380539.png)

Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate” is a complex organic compound. While there is limited information available specifically on this compound, it is related to the class of furan-based compounds . Furan-based compounds have been identified as promising antimycobacterial agents that can interfere with iron homeostasis .

Synthesis Analysis

The synthesis of similar furan-based compounds has been described in the literature . For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involved analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD . Another method involves the use of sulfur ylides and alkynes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Single Crystal X-Ray Diffraction (SC-XRD) . All bond lengths, valence angles, and torsional angles are within the expected limits .Chemical Reactions Analysis

The chemical reactions involving similar furan-based compounds have been studied . For example, the reaction of sulfur ylides and alkynes has been applied in the synthesis of furan derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the packing of molecules in the crystal structure of a related compound is governed by van der Waals interactions between the aromatic rings of adjacent molecules .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 5-phenoxy-2-furancarboxylates, including Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate, are synthesized from methyl 5-nitro-2-furan-carboxylate via nucleophilic substitution reactions. This synthesis has been a subject of study to understand the chemical properties and reactions of furan derivatives (Tanaka, Usui, & Shimadzu, 1981).

Applications in Organic Synthesis

- The compound has been utilized in the Diels−Alder reaction for preparing substituted anilines. This reaction is notable for its high regioselectivity, which is significant in organic chemistry for synthesizing complex molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Structural Analysis and Antimycobacterial Potential

- Structural analysis of 5-Phenyl-furan-2-carboxylic acids, including fluorinated ester derivatives, has shown that these compounds are promising as antimycobacterial agents. This highlights their potential in medicinal chemistry and drug development (Mori et al., 2022).

Role in Heterocyclic Chemistry Research

- The compound has been instrumental in understanding nucleophilic substitution reactions in heterocyclic chemistry. This research is essential for developing new synthetic methodologies and understanding reaction mechanisms (Shimadzu, Ishikawa, Yamamoto, & Tanaka, 1986).

Exploration of Antimicrobial Properties

- Studies have shown that derivatives of Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Verbitskiy, Baskakova, Rusinov, & Charushin, 2021).

Mécanisme D'action

Orientations Futures

The future research directions could involve further exploration of the antimycobacterial properties of furan-based compounds . Additionally, more detailed studies on the synthesis, molecular structure, chemical reactions, mechanism of action, and safety of “Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate” could be beneficial.

Propriétés

IUPAC Name |

methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-9-3-5-12(11(7-9)15(17)18)20-8-10-4-6-13(21-10)14(16)19-2/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHBZZDZKULWDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319719 |

Source

|

| Record name | methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate | |

CAS RN |

406470-84-6 |

Source

|

| Record name | methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

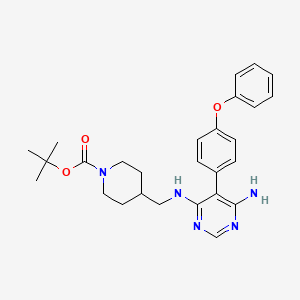

![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)

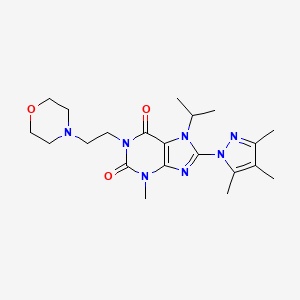

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2380479.png)